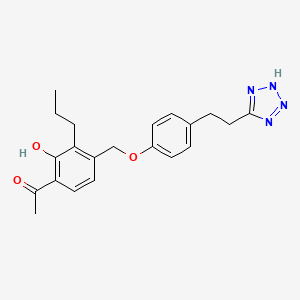![molecular formula C16H20Cl2N2O2 B14352304 Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester CAS No. 94539-35-2](/img/structure/B14352304.png)
Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate is a complex organic compound that features an indole core substituted with a bis(2-chloroethyl)amino group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the bis(2-chloroethyl)amino group through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is studied for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Ethyl acetate: Shares the ethyl acetate moiety but lacks the indole and bis(2-chloroethyl)amino groups.
Indole derivatives: Compounds with an indole core but different substituents.
Uniqueness
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate is unique due to its combination of an indole core with a bis(2-chloroethyl)amino group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propiedades
Número CAS |
94539-35-2 |
|---|---|
Fórmula molecular |
C16H20Cl2N2O2 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
ethyl 2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-2-22-16(21)9-12-11-19-15-4-3-13(10-14(12)15)20(7-5-17)8-6-18/h3-4,10-11,19H,2,5-9H2,1H3 |
Clave InChI |
YQIBBQQNYOSHBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


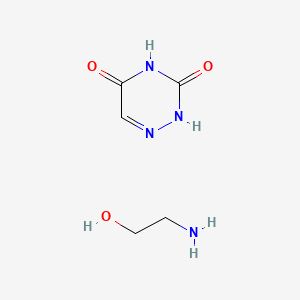


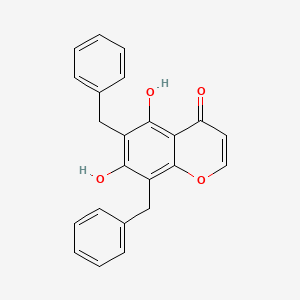
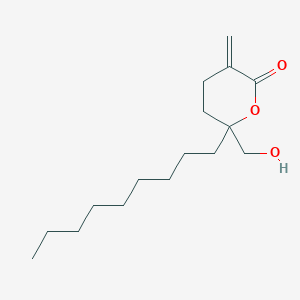
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)
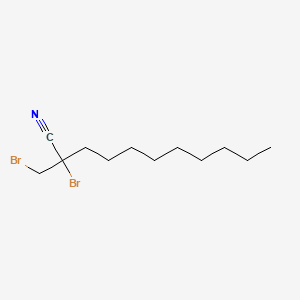


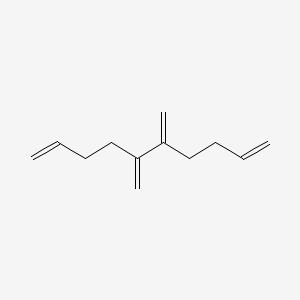
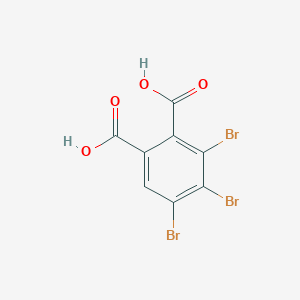
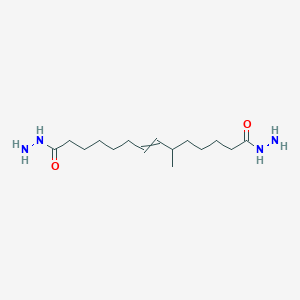
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
